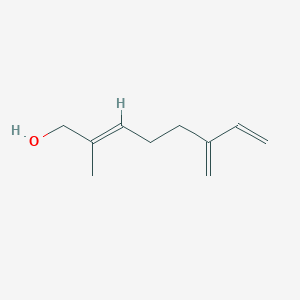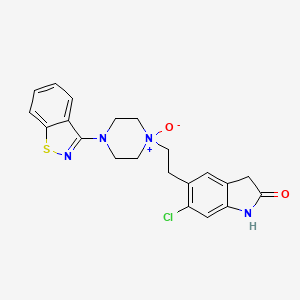
Ziprasidone N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ziprasidone N-oxide is a derivative of ziprasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound retains the core structure of ziprasidone but includes an additional N-oxide functional group, which can influence its chemical properties and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-oxide typically involves the oxidation of ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ziprasidone N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to other oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to ziprasidone.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ziprasidone sulfoxide, while reduction can yield ziprasidone .
Applications De Recherche Scientifique
Ziprasidone N-oxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on various biological pathways, particularly those involving neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies of ziprasidone.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of Ziprasidone N-oxide is similar to that of ziprasidone. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at serotonin 5-HT1A receptors. This activity helps to modulate neurotransmitter levels in the brain, which can alleviate symptoms of schizophrenia and bipolar disorder .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic medication.
Aripiprazole: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: Atypical antipsychotic with a different receptor binding profile.
Olanzapine: Atypical antipsychotic with a broader receptor binding profile
Uniqueness
Ziprasidone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic properties and potentially reduce side effects compared to ziprasidone. This modification may also influence its interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H21ClN4O2S |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
Clé InChI |
XIEQKITXJALFOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)

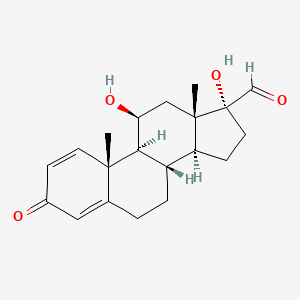

![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
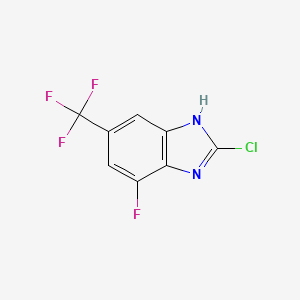
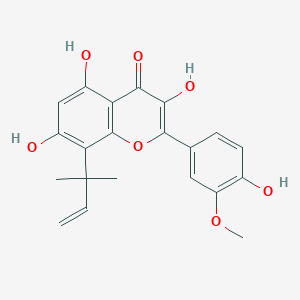
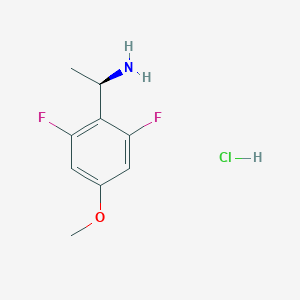
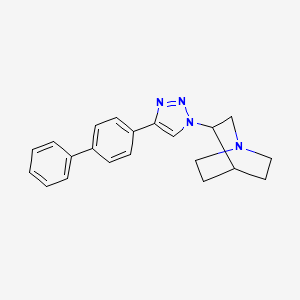
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
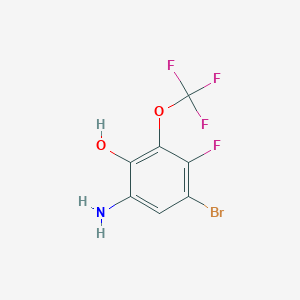
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
